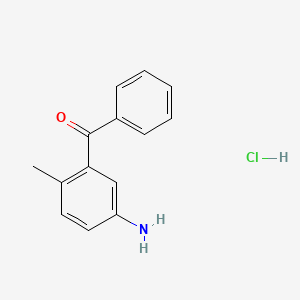

(5-Amino-2-methylphenyl)(phenyl)methanone hydrochloride

Description

(5-Amino-2-methylphenyl)(phenyl)methanone hydrochloride is a benzophenone derivative featuring a phenyl group attached to a methanone core. The aromatic ring substituents include an amino group at position 5 and a methyl group at position 2.

Properties

IUPAC Name |

(5-amino-2-methylphenyl)-phenylmethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO.ClH/c1-10-7-8-12(15)9-13(10)14(16)11-5-3-2-4-6-11;/h2-9H,15H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DARVRLRHXSCJJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)C(=O)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Amino-2-methylphenyl)(phenyl)methanone hydrochloride typically involves the reaction of 5-amino-2-methylbenzoic acid with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate amide, which is subsequently hydrolyzed to yield the desired ketone. The hydrochloride salt is then formed by treating the ketone with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(5-Amino-2-methylphenyl)(phenyl)methanone hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ketone group can be reduced to form secondary alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Secondary alcohols.

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

(5-Amino-2-methylphenyl)(phenyl)methanone hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-Amino-2-methylphenyl)(phenyl)methanone hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenyl and methanone groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound belongs to the methanone hydrochloride family, characterized by a ketone group bonded to two aromatic rings. Key structural analogs include:

Table 1: Structural Comparison of Methanone and Ethanone Derivatives

Melting Points and Solubility

Hydrochloride salts generally exhibit higher melting points and improved aqueous solubility compared to free bases. For example:

- 1-(5-Amino-2,4-dihydroxyphenyl)ethanone hydrochloride (): Melting point 137–142°C (decomposes).

- Raloxifene hydrochloride (): Off-white solid; very slightly soluble in water.

- 1-(2-Amino-3-hydroxy-5-methylphenyl)ethanone hydrochloride (): Likely similar to other amino-acetophenone hydrochlorides (mp ~140°C).

Pharmacological and Functional Comparisons

- Raloxifene hydrochloride: A selective estrogen receptor modulator (SERM) with a benzothiophene core. Its methanone group and piperidinyl ethoxy side chain are critical for binding to estrogen receptors .

- (R)-(3-Aminopyrrolidin-1-yl)(phenyl)methanone hydrochloride: The cyclic amine substituent may confer chiral selectivity, useful in targeting specific enzymes or receptors .

ADMET and Stability Considerations

- Hydrochloride salts : Generally improve stability and shelf life compared to free bases.

- Amino groups: May increase metabolic liability (e.g., oxidation or conjugation) compared to halogenated analogs .

Biological Activity

(5-Amino-2-methylphenyl)(phenyl)methanone hydrochloride, also known as a derivative of aminobenzophenone, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic potentials, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is , and it features a phenylmethanone core with an amino group at the 5-position and a methyl group at the 2-position of the amino-substituted phenyl ring. This specific arrangement contributes to its biological activity.

The biological activity of (5-Amino-2-methylphenyl)(phenyl)methanone hydrochloride is primarily attributed to its ability to interact with various biomolecular targets. The amino group can form hydrogen bonds with enzyme active sites or receptor sites, influencing their activity. Furthermore, the compound may exhibit antioxidant properties, which can contribute to its therapeutic effects.

Anticancer Activity

Research indicates that compounds similar to (5-Amino-2-methylphenyl)(phenyl)methanone have demonstrated significant anticancer properties. For instance, studies have shown that related derivatives can inhibit tubulin polymerization, effectively arresting the cell cycle in the G2/M phase. This mechanism is crucial for developing new anticancer agents.

Table 1: Anticancer Activity of Related Compounds

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Compound A | 0.08 - 12.07 | Inhibits tubulin polymerization |

| Compound B | 0.283 | Inhibits TNF-a release in LPS-stimulated cells |

Anti-inflammatory Properties

The compound has also been evaluated for anti-inflammatory effects. In vitro studies have shown that it can inhibit the release of pro-inflammatory cytokines such as TNF-alpha, indicating its potential use in treating inflammatory diseases.

Table 2: Inhibition of TNF-alpha Release

| Compound | Concentration (mM) | % Inhibition |

|---|---|---|

| (5-Amino-2-methylphenyl)(phenyl)methanone | 10 | 97.7 |

| Control | - | 0 |

Case Studies

-

Study on Cancer Cell Lines :

A study conducted on various cancer cell lines demonstrated that (5-Amino-2-methylphenyl)(phenyl)methanone hydrochloride exhibited selective cytotoxicity against HeLa cells with an IC50 value of approximately 13 nM. The study utilized molecular docking simulations to predict interactions with key cellular targets. -

Anti-inflammatory Assays :

Another study focused on assessing the compound's ability to modulate inflammatory responses in vivo. Mice treated with (5-Amino-2-methylphenyl)(phenyl)methanone hydrochloride showed a marked reduction in LPS-induced inflammation compared to untreated controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.